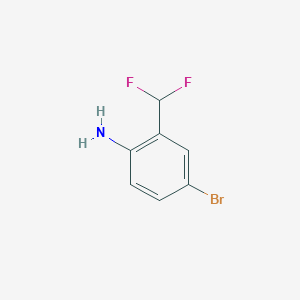

4-Bromo-2-(difluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKQNIIULJJZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 4-Bromo-2-(difluoromethyl)aniline for medicinal chemistry

An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)aniline for Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 4-Bromo-2-(difluoromethyl)aniline has emerged as a particularly valuable scaffold, embodying a confluence of chemical attributes that are highly sought after by medicinal chemists. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The molecule's utility is rooted in its trifunctional nature: a nucleophilic aniline amine, a versatile aryl bromide handle for cross-coupling, and the influential difluoromethyl (-CF₂H) group. The strategic placement of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2] The difluoromethyl group, in particular, is a fascinating entity. It is considered a bioisostere—a substituent that retains similar biological activity—for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3][4][5] Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety possesses a weakly acidic proton, enabling it to act as a unique hydrogen bond donor, a property that can be pivotal for modulating target engagement and specificity.[3][5][6]

This guide will deconstruct the properties of 4-Bromo-2-(difluoromethyl)aniline, providing a framework for its rational deployment in drug design campaigns targeting complex diseases.

Core Physicochemical and Structural Properties

The utility of a building block is fundamentally dictated by its intrinsic properties. The interplay between the bromo, difluoromethyl, and aniline substituents in this molecule creates a unique electronic and steric profile.

| Property | Value | Source |

| CAS Number | 1261671-52-6 | [7] |

| Molecular Formula | C₇H₆BrF₂N | [7] |

| Molecular Weight | 222.03 g/mol | [7] |

| Appearance | Light yellow solid | [7] |

| Storage Temperature | 0-8 °C | [7] |

The Difluoromethyl Group: A "Lipophilic Hydrogen Bond Donor"

The term "lipophilic hydrogen bond donor" aptly describes the dual nature of the -CF₂H group.[3][6] The strong electron-withdrawing effect of the two fluorine atoms increases the acidity of the attached proton, allowing it to participate in hydrogen bonding, which can be crucial for ligand-receptor interactions.[5] Simultaneously, the fluorine atoms increase the lipophilicity of the molecule compared to a methyl or hydroxyl group, which can enhance membrane permeability and bioavailability.[1][3] This modulation of lipophilicity (logP) and acidity (pKa) is a key tool for medicinal chemists to escape flatland and fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3][5][8] The C-F bond's high stability also inherently increases metabolic stability by blocking sites susceptible to oxidative metabolism.[1][9]

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of 4-Bromo-2-(difluoromethyl)aniline is essential for its effective use.

Representative Synthesis

While a direct, published synthesis for 4-Bromo-2-(difluoromethyl)aniline is not detailed in the provided literature, a reliable route can be extrapolated from standard aromatic bromination protocols for structurally similar anilines. The synthesis involves a regioselective electrophilic aromatic substitution, where the electron-donating amino group directs the incoming bromine electrophile. Steric hindrance from the ortho-difluoromethyl group favors substitution at the para position.

A general, representative protocol based on the bromination of other substituted anilines is presented below.[10][11][12][13]

Caption: Representative workflow for the synthesis of 4-Bromo-2-(difluoromethyl)aniline.

Reactivity and Handling

The molecule's three functional groups offer distinct handles for chemical modification:

-

Aniline (-NH₂): Acts as a potent nucleophile and a base. It readily undergoes acylation to form amides, alkylation, and can be used as a directing group. In medicinal chemistry, it is a common "hinge-binder" motif for kinase inhibitors.

-

Aryl Bromide (-Br): A versatile functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[14] This is arguably its most powerful feature, enabling the modular assembly of complex molecules through reactions like:

-

Difluoromethyl (-CF₂H): Generally stable and unreactive under common synthetic conditions, its primary role is to modulate the physicochemical and biological properties of the final compound.[5]

Strategic Applications in Medicinal Chemistry

The structural features of 4-Bromo-2-(difluoromethyl)aniline make it an exemplary starting point for libraries targeting major drug classes.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[15] Many small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site.[16] The 4-anilino-quinazoline/quinoline scaffold is a well-established pharmacophore for this purpose.[16][17]

4-Bromo-2-(difluoromethyl)aniline provides an ideal aniline fragment for such inhibitors. The aniline nitrogen can form a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. The aryl bromide allows for the exploration of the solvent-exposed region of the active site through Suzuki or other coupling reactions, enabling chemists to enhance potency and selectivity.[16] The ortho-difluoromethyl group can improve the ADME profile and introduce favorable interactions in a nearby pocket.[1]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. jelsciences.com [jelsciences.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Bromo-2-(difluoromethyl)aniline | 1261671-52-6 [sigmaaldrich.com]

- 8. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 12. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. digibug.ugr.es [digibug.ugr.es]

- 16. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Dual Impact of the Difluoromethyl Group on Aniline's Profile: A Technical Guide to Basicity and Lipophilicity

<

For Immediate Release

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the selective incorporation of fluorine into drug candidates is a pivotal strategy for optimizing molecular properties.[1] The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine moieties, offering a unique combination of electronic and steric characteristics.[2][3][4] This guide provides an in-depth analysis of the impact of the CF2H group on two critical physicochemical parameters of the aniline scaffold: basicity (pKa) and lipophilicity (logP). Understanding these effects is paramount for researchers and drug development professionals aiming to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of aniline-based therapeutic agents.[5]

PART 1: Modulation of Aniline Basicity by the Difluoromethyl Group

The basicity of the aniline nitrogen is a crucial determinant of a drug molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and target binding. The introduction of a difluoromethyl group to the aniline ring exerts a profound influence on its basicity, primarily through the group's strong electron-withdrawing inductive effect.

The Underlying Electronic Effects

The high electronegativity of the two fluorine atoms in the CF2H group creates a strong dipole, withdrawing electron density from the aromatic ring. This inductive effect (-I) deactivates the ring and, more importantly, reduces the electron density on the nitrogen atom of the amino group. A lower electron density on the nitrogen makes the lone pair less available for protonation, thereby decreasing the basicity of the aniline derivative. This is reflected in a lower pKa value compared to unsubstituted aniline.[1][6]

It is important to note that while the CF2H group is primarily an inductively withdrawing group, the fluorine atoms also possess lone pairs that can participate in a weak resonance effect (+R), donating electron density back to the ring. However, the inductive effect of the two fluorine atoms is significantly stronger and dominates the overall electronic character of the CF2H group.

Diagram: Electronic Effects of the Difluoromethyl Group on Aniline

Caption: Inductive electron withdrawal by the CF2H group decreases the electron density on the aniline nitrogen, reducing its basicity.

Quantitative Impact on pKa

Table 1: Comparative pKa Values of Aniline and a Representative Fluorinated Derivative

| Compound | Structure | pKa |

| Aniline | C₆H₅NH₂ | 4.61[5] |

| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50[5] |

Note: While specific pKa data for difluoromethyl anilines is sparse in the readily available literature, the value for 3-fluoroaniline illustrates the base-weakening effect of a single fluorine atom. The effect of a CF2H group is anticipated to be more pronounced.

PART 2: The Context-Dependent Influence of the Difluoromethyl Group on Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing a molecule's ability to cross biological membranes and its overall pharmacokinetic profile.[7][8] The effect of the difluoromethyl group on the lipophilicity of aniline is more nuanced than its effect on basicity and is highly dependent on the molecular context.[9]

Dueling Effects on Molecular Properties

The introduction of a CF2H group can either increase or decrease the lipophilicity of a molecule, a phenomenon resulting from a balance of opposing factors:

-

Increased Hydrophobic Surface Area: The replacement of a hydrogen atom with a larger difluoromethyl group generally increases the molecule's nonpolar surface area, which would be expected to increase lipophilicity.[10]

-

Increased Polarity: The highly polar C-F bonds within the CF2H group can increase the overall polarity of the molecule, potentially leading to a decrease in lipophilicity.[9][10]

-

Hydrogen Bond Donor Capability: The CF2H group is recognized as a "lipophilic hydrogen bond donor," capable of forming weak hydrogen bonds.[2][11] This interaction can influence its partitioning behavior between octanol and water.

Research has shown that for difluoromethyl anisoles and thioanisoles, the change in lipophilicity upon replacing a methyl group with a difluoromethyl group can be either positive or negative, depending on the other substituents on the aromatic ring.[9] For instance, with electron-withdrawing groups, a decrease in lipophilicity is often observed.[9]

Quantitative Data on Lipophilicity

The logP of aniline is approximately 0.90.[5] The experimentally determined logP value for 4-(difluoromethyl)aniline is not explicitly stated in the provided search results. However, we can infer the likely impact by examining related compounds. For example, the introduction of fluorine generally increases the lipophilicity of aromatic compounds.[1]

Table 2: Comparative logP Values of Aniline and a Representative Fluorinated Derivative

| Compound | Structure | logP |

| Aniline | C₆H₅NH₂ | 0.90[5] |

| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 1.15[5] |

Note: The logP of 4-fluoroaniline suggests that fluorination can increase lipophilicity. The impact of the CF2H group will depend on the balance of its size and polarity.

PART 3: Experimental Protocols for Physicochemical Property Determination

To provide a practical framework for researchers, this section outlines standardized experimental protocols for the determination of pKa and logP.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12]

Methodology:

-

Solution Preparation:

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh and dissolve the aniline derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

-

-

Titration Setup:

-

Place the aniline solution in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and the tip of a burette containing the standardized strong acid into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise increments of the strong acid titrant.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the aniline has been protonated).

-

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: A stepwise workflow for determining the pKa of an aniline derivative using potentiometric titration.

Protocol 2: Determination of logP by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining the partition coefficient of a compound between n-octanol and water.[7][8][13]

Methodology:

-

Solvent Saturation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[14]

-

-

Sample Preparation:

-

Prepare a stock solution of the aniline derivative in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification (typically not exceeding 0.01 mol/L).[14]

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

-

Allow the phases to separate completely.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of the aniline derivative in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Diagram: Workflow for logP Determination by the Shake-Flask Method

Caption: A streamlined workflow for determining the logP of an aniline derivative using the shake-flask method.

Conclusion

The difluoromethyl group is a powerful tool in the medicinal chemist's arsenal for modulating the physicochemical properties of aniline-based drug candidates. Its strong electron-withdrawing nature reliably decreases the basicity of the aniline nitrogen, a predictable effect that can be leveraged to fine-tune a compound's ionization state. In contrast, the impact of the CF2H group on lipophilicity is more complex, arising from a delicate balance between increased molecular size and polarity. This context-dependent effect necessitates careful experimental evaluation for each new molecular scaffold. The robust experimental protocols detailed in this guide provide a clear path for researchers to accurately determine the pKa and logP of their novel difluoromethyl-substituted aniline derivatives, enabling more informed and rational drug design.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.

- ScienceDirect. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.

- Scribd. (n.d.). Shake Flask Method | PDF | Science & Mathematics.

- Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry.

- Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.

- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.

- ScienceDirect. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.

- PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

- ACS Publications. (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.

- PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- ResearchGate. (n.d.). N-Difluoromethylation of Aniline Derivatives with Difluorocarbene Precursors | Request PDF.

- ResearchGate. (n.d.). Conditions applied for determination of pK a of a series of anilines by gradient HPLC.

- DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

- Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.

- ResearchGate. (n.d.). The calculated pK b values of aniline using different methods and basis....

- ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....

- Thieme Gruppe. (n.d.). para-Selective C–H Difluoromethylation of Anilides and their Derivatives.

- ResearchGate. (n.d.). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?.

- ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines†.

- Benchchem. (n.d.). A Comparative Study of Fluorinated Anilines in Drug Design.

- ACS Publications. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry.

- PMC. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.

- eScholarship.org. (n.d.). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.

- ACS Publications. (2019, September 30). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds | Organic Letters.

- PMC. (n.d.). CF2H, a Hydrogen Bond Donor.

- Wiley-VCH. (n.d.). 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het).

- University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase.

- PubChem. (n.d.). 4-(Difluoromethyl)aniline | C7H7F2N | CID 53435198.

- AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.

- PMC. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Sigma-Aldrich. (n.d.). 3-(Difluoromethyl)aniline | 368-99-0.

- PubChemLite. (n.d.). 3,5-bis(difluoromethyl)aniline (C8H7F4N).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journaleras.com [journaleras.com]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. scribd.com [scribd.com]

Safety data sheet (SDS) and toxicity profile of 4-Bromo-2-(difluoromethyl)aniline

An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)aniline: Safety Data Sheet Analysis and Toxicological Profile

Introduction

4-Bromo-2-(difluoromethyl)aniline is a substituted aniline derivative that serves as a key building block in modern organic synthesis. Its structural motifs—a brominated phenyl ring, an amino group, and a difluoromethyl group—offer multiple reaction sites, making it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[1][2] Professionals in drug discovery and chemical research frequently encounter such specialized reagents. A thorough understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of responsible research and development, ensuring the protection of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive analysis of the safety and toxicological data for 4-Bromo-2-(difluoromethyl)aniline. Moving beyond a simple recitation of data sheet information, this document synthesizes available information to offer practical insights into safe handling, exposure control, and emergency preparedness. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of this chemical's potential hazards.

Chemical and Physical Properties

The foundational step in a robust safety assessment is understanding the compound's basic physicochemical properties. These characteristics influence its behavior under various laboratory conditions, affecting storage, handling, and potential exposure routes.

| Property | Value | Source |

| CAS Number | 1261671-52-6 | |

| Molecular Formula | C₇H₆BrF₂N | |

| Molecular Weight | 222.03 g/mol | |

| Physical Form | Light yellow solid | |

| Purity | ≥ 95.00% | |

| Storage Temperature | 0-8 °C | |

| Melting/Boiling Point | Data not available | |

| Solubility | Data not available |

Note: The absence of publicly available data for properties such as melting point, boiling point, and solubility necessitates a cautious approach, as these factors can significantly impact exposure risk and emergency response protocols.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for 4-Bromo-2-(difluoromethyl)aniline indicates that it is a hazardous substance requiring careful handling.

| GHS Element | Classification | Description |

| Pictogram | GHS07 (Exclamation Mark) | Indicates that the substance may cause less serious health effects, such as irritation or skin sensitization. |

| Signal Word | Warning | Denotes a less severe hazard level. |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

The causality behind these classifications lies in the chemical reactivity of the aniline structure. The amino group can interact with biological macromolecules, while the halogen and difluoromethyl substituents can modulate its reactivity and absorption characteristics, leading to irritant effects on contact with epithelial tissues.

Toxicological Profile: An Evidence-Based Assessment

A complete toxicological profile, including quantitative data like LD50 (median lethal dose) and LC50 (median lethal concentration), is not available for 4-Bromo-2-(difluoromethyl)aniline in the reviewed literature.[3][4] This data gap is common for specialized research chemicals. In such cases, a scientist's expertise dictates a conservative approach, treating the substance with a higher degree of caution than the available data might suggest.

Known Health Effects:

-

Skin Irritation (H315): Direct contact with the solid or its dust can cause localized redness, inflammation, and discomfort. Repeated or prolonged exposure can exacerbate this effect.[5][6] The mechanism involves disruption of the skin's lipid barrier and potential inflammatory responses.

-

Serious Eye Irritation (H319): The compound is particularly hazardous to the eyes. Contact can cause significant irritation, pain, and redness. Without prompt and thorough rinsing, it could lead to more severe eye damage.[6]

-

Respiratory Tract Irritation (H335): Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to symptoms such as coughing, sneezing, and shortness of breath.[6]

Inferred and Uncharacterized Risks: While specific data is lacking, the broader class of aniline derivatives is associated with additional systemic toxicities, most notably methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[7] Although this has not been documented for this specific compound, it remains a plausible hazard. Until data proves otherwise, it is prudent to assume that 4-Bromo-2-(difluoromethyl)aniline may be harmful if swallowed, in contact with skin, or inhaled, similar to other halogenated anilines.[7][8]

Experimental Workflow: Hazard Assessment for Compounds with Limited Data

The following diagram outlines a logical workflow for assessing and managing the risks of a chemical with an incomplete toxicological profile.

Caption: Logical workflow for assessing and managing chemical hazards with incomplete data.

Safe Handling and Exposure Control Protocols

A self-validating safety protocol relies on a multi-layered defense system, starting with the most effective measures.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and certified. Clear the workspace of all unnecessary items.

-

Engineering Controls: All manipulations of 4-Bromo-2-(difluoromethyl)aniline, including weighing and transfers, must be conducted inside a functioning chemical fume hood to mitigate the risk of inhalation.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[9]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) of sufficient thickness. Change gloves immediately if contamination occurs.[5] The rationale is to prevent skin absorption, a common exposure route for anilines.

-

Body Protection: A lab coat must be worn and kept fully fastened. Wear long pants and closed-toe shoes.[5]

-

-

Operational Procedure: Use spatulas and weighing paper appropriate for handling fine solids. Avoid actions that could generate dust, such as rapid scraping or pouring from a height.

-

Post-Handling:

-

Decontamination: Clean all surfaces and equipment that came into contact with the chemical.

-

PPE Removal: Remove gloves and lab coat before leaving the laboratory area.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][5] Do not eat, drink, or smoke in the laboratory.[5]

-

Visualization: Safe Handling Workflow

Caption: Step-by-step protocol for the safe handling of 4-Bromo-2-(difluoromethyl)aniline.

Emergency and First-Aid Procedures

In the event of an exposure, immediate and correct action is critical. The following procedures are based on standard laboratory safety protocols and the specific hazards of this compound.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[3] 2. If breathing is difficult or stops, provide artificial respiration. 3. Seek immediate medical attention.[6] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[9] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[6] 3. Seek medical attention if irritation persists. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] 2. Remove contact lenses if present and easy to do. Continue rinsing.[10] 3. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.[6] 2. If the person is conscious, have them drink one or two glasses of water. 3. Seek immediate medical attention.[6] |

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental protection.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 0-8 °C. Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[11]

-

Disposal: This material and its container must be disposed of as hazardous waste.[3] Do not allow it to enter drains or the environment.[4] All disposal must be conducted through a licensed chemical waste management company in accordance with local, regional, and national regulations.[9]

Conclusion

4-Bromo-2-(difluoromethyl)aniline is a valuable research chemical with defined irritant hazards to the skin, eyes, and respiratory system. The significant lack of comprehensive toxicological data mandates a conservative safety approach. Researchers and drug development professionals must adhere strictly to engineering controls, utilize appropriate personal protective equipment, and follow rigorous safe handling protocols. By integrating the principles of causality, precaution, and procedural discipline outlined in this guide, scientists can work safely with this compound, fostering an environment of scientific integrity and personal safety.

References

-

Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet - 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,6-difluoroaniline. Retrieved from [Link]

-

Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

UniVOOK Chemical. (n.d.). 4-Bromo-2,6-difluoroaniline | cas 67567-26-4. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-2,6-difluoroaniline | cas 67567-26-4 | UniVOOK Chemical [univook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 5. technopharmchem.com [technopharmchem.com]

- 6. lobachemie.com [lobachemie.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. echemi.com [echemi.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.com [fishersci.com]

Technical Guide: Hydrogen Bonding Capacity of the Difluoromethyl Group in Aniline Derivatives

This guide serves as a technical blueprint for evaluating the difluoromethyl (

Part 1: The Physicochemical Paradox

In drug design, the difluoromethyl group (

Unlike

Why This Matters for Aniline Derivatives

When attached to an aniline scaffold, the

-

Lipophilicity Modulation: It maintains or slightly increases lipophilicity (

) compared to methyl groups, unlike hydroxyl ( -

Dual H-Bonding: It introduces a secondary H-bond donor site (the

) without the metabolic liability of a phenol or thiol. -

Electronic Tuning: It modulates the

of the aniline nitrogen, fine-tuning its basicity and capacity to interact with target residues (e.g., Asp/Glu in kinase pockets).

Part 2: Structural Mechanics & Electronic Effects

The hydrogen bonding capacity of

Mechanism of Action

The following diagram illustrates the electronic interplay that enables the

Caption: Electronic coupling in difluoromethyl anilines. The CF2H group acts as a secondary H-bond donor while inductively modulating the primary aniline amine donor.

Part 3: Comparative Data (Bioisosteric Analysis)

The following table synthesizes experimental data comparing

| Substituent (Para-position) | H-Bond Acidity ( | Character | |

| 0.60 | -0.67 | Strong Donor / Polar | |

| 0.26 | -1.00 | Moderate Donor / Polar | |

| 0.09 - 0.12 | +0.60 | Weak Donor / Lipophilic | |

| 0.10 - 0.15 | +0.30 | Weak Donor / Lipophilic | |

| ~0.00 | +0.50 | Non-Donor / Lipophilic | |

| 0.00 | +1.10 | Non-Donor / Very Lipophilic |

Key Insight: The

Part 4: Experimental Protocol for Quantification

To validate the H-bonding capacity of your specific aniline derivative, you cannot rely solely on calculated values. The standard method involves NMR Titration to measure the chemical shift perturbation (

Protocol: Determination of H-Bond Acidity

Objective: Determine the Hydrogen Bond Acidity (

Reagents:

-

Analyte: The difluoromethyl aniline derivative (

mg). -

Solvent A (Non-polar):

(dried over molecular sieves). -

Solvent B (Polar Acceptor):

(standard reference acceptor).

Workflow:

Caption: Step-by-step NMR workflow to quantify the hydrogen bond acidity (A) of the CF2H group.

Data Interpretation:

-

Identify the Signal: The

proton appears as a characteristic triplet ( -

Calculate

: Subtract the shift in -

Derive 'A' Value: Use the Abraham equation for

acids: -

Thresholds:

- : Negligible H-bonding.

-

: Moderate donor (typical for

- : Strong donor (activated).

Part 5: Strategic Application in Drug Design

When designing aniline derivatives, use the

-

The "Methyl Scan" Upgrade: If a methyl group on an aniline is tolerating a hydrophobic pocket but lacks potency, replace it with

. If there is a backbone carbonyl nearby ( -

Conformational Locking: In ortho-substituted anilines, the

proton can form intramolecular hydrogen bonds with acceptors (e.g., ortho-nitro, ortho-carbonyl). This locks the aniline into a planar conformation, which can pre-organize the molecule for binding (reducing entropic penalty).-

Note: This will reduce the intermolecular H-bonding capacity measured in the NMR assay above.

-

Summary of Design Rules

-

Donor Strength: Weak (

). Comparable to thiophenol.[3][4][5] -

Directionality: The

bond is highly directional; requires precise geometry in the binding pocket. -

Lipophilicity: Increases

relative to H; decreases relative to

References

-

Zafrani, Y. et al. (2017).[5][8] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link][4][5]

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bonding of the difluoromethyl group.[2][3][4][7][8][9][10][11][12][13] The Journal of Organic Chemistry. [Link]

-

Li, X. et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]

-

Abraham, M. H. et al. (2006). NMR Method for the Determination of Solute Hydrogen Bond Acidity.[3][4][6][7][10][13] The Journal of Organic Chemistry. [Link]

Sources

- 1. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CF 2 H, A hydrogen bond donor group: Is it more or less lipophilic bioisoster for OH and SH? - ICS84 The 84th Annual Meeting of the Israel Chemical Society [program.eventact.com]

- 9. scispace.com [scispace.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery

An Application Note and Protocol for the Scalable Synthesis of 4-Bromo-2-(difluoromethyl)aniline

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. 4-Bromo-2-(difluoromethyl)aniline, in particular, is a valuable building block in the synthesis of a wide array of pharmaceutical agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. Its utility stems from the presence of three key functionalities: the aniline nitrogen for amide bond formation, the bromine atom for cross-coupling reactions, and the difluoromethyl group for modulating physicochemical properties. This document provides a detailed, scalable, and robust protocol for the synthesis of 4-Bromo-2-(difluoromethyl)aniline, designed for researchers and process chemists in the pharmaceutical industry.

Synthetic Strategy: A Two-Step Approach from Commercially Available Precursors

The selected synthetic route for the scalable production of 4-Bromo-2-(difluoromethyl)aniline involves a two-step process commencing from the readily available and cost-effective precursor, 1-bromo-3-nitrobenzene. This strategy prioritizes operational simplicity, high yields, and the use of well-established, scalable chemical transformations. The two key transformations are:

-

Difluoromethylation of 1-bromo-3-nitrobenzene: This step introduces the crucial difluoromethyl group onto the aromatic ring.

-

Reduction of the nitro group: The nitro intermediate is then reduced to the desired aniline functionality.

This approach is advantageous for large-scale synthesis due to the crystalline nature of the intermediate, which allows for easy purification by recrystallization, and the typically clean and high-yielding final reduction step.

Experimental Protocols

Part 1: Synthesis of 1-Bromo-2-(difluoromethyl)-4-nitrobenzene (Intermediate)

This procedure details the difluoromethylation of 1-bromo-3-nitrobenzene using a suitable difluoromethylating agent. The selection of the difluoromethylating agent is critical for scalability and safety; for this protocol, we will utilize a stable and easy-to-handle reagent.

Diagram of the Synthetic Workflow: Part 1

Caption: Workflow for the synthesis of the nitro intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (g) | Amount (mL) |

| 1-Bromo-3-nitrobenzene | 202.02 | 1.0 | 202.02 | - |

| Sodium Chlorodifluoroacetate | 152.46 | 2.0 | 304.92 | - |

| N,N-Dimethylformamide (DMF) | - | - | - | 1000 |

| Ethyl Acetate | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | - | As needed |

| Heptane | - | - | - | As needed |

Step-by-Step Protocol:

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 1-bromo-3-nitrobenzene (202.02 g, 1.0 mol) and N,N-dimethylformamide (DMF, 1000 mL).

-

Reagent Addition: Begin stirring the solution and add sodium chlorodifluoroacetate (304.92 g, 2.0 mol) portion-wise over 30 minutes. The reaction is exothermic, and the temperature may rise. Maintain the internal temperature below 40 °C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 130 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water (2 L).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and heptane to afford 1-bromo-2-(difluoromethyl)-4-nitrobenzene as a crystalline solid.

Part 2: Reduction of 1-Bromo-2-(difluoromethyl)-4-nitrobenzene to 4-Bromo-2-(difluoromethyl)aniline (Final Product)

This protocol outlines the reduction of the nitro group to an aniline using a standard and scalable reduction method.

Diagram of the Synthetic Workflow: Part 2

Caption: Workflow for the reduction to the final aniline product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (g) | Amount (mL) |

| 1-Bromo-2-(difluoromethyl)-4-nitrobenzene | 252.02 | 1.0 | 252.02 | - |

| Iron Powder | 55.85 | 5.0 | 279.25 | - |

| Acetic Acid | - | - | - | 250 |

| Ethanol | - | - | - | 1250 |

| Sodium Hydroxide (50% w/w aq.) | - | - | - | As needed |

| Dichloromethane | - | - | - | As needed |

| Anhydrous Magnesium Sulfate | - | - | - | As needed |

Step-by-Step Protocol:

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, suspend 1-bromo-2-(difluoromethyl)-4-nitrobenzene (252.02 g, 1.0 mol) and iron powder (279.25 g, 5.0 mol) in ethanol (1250 mL).

-

Acid Addition: Heat the mixture to 80 °C and add acetic acid (250 mL) dropwise via the dropping funnel over 1 hour.

-

Reaction: Maintain the reaction at 80 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Basification: Concentrate the filtrate under reduced pressure. To the residue, add dichloromethane and cool in an ice bath. Slowly add 50% aqueous sodium hydroxide solution until the pH of the aqueous layer is >10.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 500 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield 4-bromo-2-(difluoromethyl)aniline. The product can be further purified by vacuum distillation or recrystallization if necessary.

Safety and Handling Precautions

-

1-Bromo-3-nitrobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium Chlorodifluoroacetate: Can release toxic gases upon heating. The reaction should be carried out in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

-

Iron Powder: Flammable solid. Handle away from ignition sources. The reduction reaction is exothermic and can generate hydrogen gas. Ensure adequate ventilation.

-

Acetic Acid: Corrosive. Handle with care.

-

Sodium Hydroxide: Corrosive. Causes severe burns. Handle with appropriate PPE.

Conclusion

The described two-step synthesis provides a scalable and efficient method for the production of 4-Bromo-2-(difluoromethyl)aniline. The use of readily available starting materials and well-understood chemical transformations makes this protocol suitable for implementation in both academic and industrial settings. The detailed step-by-step instructions, coupled with the necessary safety precautions, should enable a skilled chemist to successfully synthesize this valuable building block for a range of drug discovery applications.

References

Application Note: Strategic Coupling of 4-Bromo-2-(difluoromethyl)aniline via Buchwald-Hartwig Amination for Advanced Drug Discovery

Abstract

The synthesis of complex arylamines is a cornerstone of modern pharmaceutical and materials science research. The Buchwald-Hartwig amination stands as a paramount transformation for the construction of carbon-nitrogen (C-N) bonds. This application note provides an in-depth guide to the strategic implementation of the Buchwald-Hartwig reaction for the coupling of 4-Bromo-2-(difluoromethyl)aniline, a challenging yet valuable building block in medicinal chemistry. We will explore the mechanistic underpinnings of the reaction, address the specific challenges posed by this electron-deficient substrate, and present a detailed, adaptable protocol for its successful application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful coupling reaction for the synthesis of novel molecular entities.

Introduction: The Significance of Fluorinated Anilines and the Buchwald-Hartwig Amination

The incorporation of fluorine-containing moieties, such as the difluoromethyl group (CHF₂), into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity. 4-Bromo-2-(difluoromethyl)aniline is a key synthetic intermediate that combines a handle for cross-coupling (the bromine atom) with the beneficial properties of the difluoromethyl group.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides and amines.[1] Its broad functional group tolerance and wide substrate scope have made it an indispensable tool, supplanting harsher, classical methods for C-N bond formation.[1] This reaction is particularly crucial for the synthesis of the complex amine structures prevalent in pharmaceuticals and natural products.[1]

Mechanistic Overview of the Buchwald-Hartwig Amination

A thorough understanding of the catalytic cycle is essential for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, which can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

Caption: A systematic workflow for optimizing Buchwald-Hartwig conditions.

Recommended Protocol

The following protocol is a generalized procedure adapted from established methods for the Buchwald-Hartwig amination of the structurally similar 4-Bromo-3-(trifluoromethyl)aniline and should serve as an excellent starting point for the coupling of 4-Bromo-2-(difluoromethyl)aniline. [3]Note: This protocol should be optimized for each specific amine coupling partner.

Materials:

-

4-Bromo-2-(difluoromethyl)aniline (1.0 eq.)

-

Amine (1.2 eq.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 eq.)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition: Add the 4-Bromo-2-(difluoromethyl)aniline and the desired amine to the Schlenk tube.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring. [4]5. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive catalyst; Inappropriate ligand choice; Incorrect base; Poor substrate reactivity. | Use a modern palladacycle precatalyst. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos). Ensure a strong, non-nucleophilic base is used. For less reactive amines, higher temperatures may be required. [5] |

| Formation of Side Products | Hydrodehalogenation (reduction of the aryl bromide); Homocoupling of the amine or aryl bromide. | This can be caused by moisture or an inappropriate base. Ensure anhydrous conditions. Optimizing the catalyst loading and reaction temperature can often minimize homocoupling. |

| Incomplete Reaction | Insufficient reaction time or temperature; Catalyst deactivation. | Increase reaction time or temperature. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation. [5] |

Conclusion

The Buchwald-Hartwig amination of 4-Bromo-2-(difluoromethyl)aniline is a powerful and versatile method for the synthesis of valuable, fluorinated arylamine building blocks. While the electron-withdrawing nature of the difluoromethyl group presents challenges, a systematic approach to optimization, focusing on the careful selection of the palladium precatalyst, ligand, base, and solvent, can lead to high-yielding and successful transformations. The protocol and guidelines presented in this application note provide a robust framework for researchers to effectively utilize this important reaction in their synthetic endeavors.

References

- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

-

Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. J. Am. Chem. Soc. Retrieved from [Link]

-

Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Hartwig Group. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]

-

Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved from [Link]

-

Dennis, J. M., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Diazotization of 4-Bromo-2-(difluoromethyl)aniline

Introduction: Unlocking a Versatile Synthetic Intermediate

In the landscape of modern medicinal and materials chemistry, the strategic synthesis of complex aromatic compounds is paramount. The diazotization of primary aromatic amines stands as a cornerstone transformation, converting a relatively inert amino group into a highly versatile diazonium salt.[1][2] This reactive intermediate serves as a gateway to a vast array of functional groups that are otherwise difficult to introduce directly onto an aromatic ring.[2][3]

This guide focuses on the specific diazotization of 4-Bromo-2-(difluoromethyl)aniline, a building block of significant interest in drug discovery and agrochemical development.[4][5] The unique substitution pattern of this molecule—a bromine atom amenable to cross-coupling, a metabolically robust difluoromethyl group, and the reactive primary amine—makes its diazonium salt an exceptionally valuable precursor for novel molecular architectures.[6] Derivatives of this aniline are integral to the synthesis of advanced therapeutic agents, including targeted tyrosine kinase inhibitors for oncology.[5]

The presence of two electron-withdrawing groups (–Br and –CF₂H) on the aniline ring decreases the nucleophilicity of the amino group, presenting a unique challenge for its diazotization.[7][8] This protocol is therefore designed to provide researchers and drug development professionals with a robust, reliable, and safe procedure for generating 4-bromo-2-(difluoromethyl)benzenediazonium salt in situ for immediate use in subsequent synthetic transformations.

The Underlying Chemistry: Mechanism and Rationale

The diazotization reaction proceeds through a well-established electrophilic substitution mechanism. The key steps, which dictate the stringent experimental conditions, are as follows:

-

Formation of the Electrophile : In the presence of a strong mineral acid such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[9] Subsequent protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[7][10] This in situ generation is critical as nitrous acid itself is unstable.[2][]

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 4-Bromo-2-(difluoromethyl)aniline attacks the nitrosonium ion. The electron-withdrawing nature of the bromo and difluoromethyl substituents reduces the basicity of the amine, making this step slower than for electron-rich anilines.[7] Sufficiently acidic conditions are crucial to generate a high concentration of the nitrosonium electrophile.

-

Deprotonation and Tautomerization : A series of proton transfers and tautomerization steps convert the initial adduct into a diazohydroxide.

-

Dehydration : Under acidic conditions, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). Its departure results in the formation of the relatively stable arenediazonium ion.[10]

Aromatic diazonium salts exhibit moderate stability in cold aqueous solutions (0–5 °C) due to the delocalization of the positive charge across the aromatic π-system.[12][13] This stability is a stark contrast to their aliphatic counterparts, which decompose instantaneously.[7][13] However, this stability is tenuous; warming the solution or isolating the salt in a dry state can lead to rapid, often explosive, decomposition.[14][15]

Caption: Mechanism of diazotization for aromatic amines.

Materials, Reagents, and Equipment

Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |

| 4-Bromo-2-(difluoromethyl)aniline | C₇H₆BrF₂N | 222.03 | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dark place. |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% (ACS Grade) | e.g., Fisher Scientific | Toxic and Oxidizer. Store away from acids. |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w), conc. | e.g., VWR | Corrosive. Handle with extreme care. |

| Deionized Water | H₂O | 18.02 | N/A | In-house | Used for preparing aqueous solutions. |

| Sulfamic Acid | H₃NSO₃ | 97.09 | ≥99% | e.g., Sigma-Aldrich | Optional, for quenching excess nitrous acid. |

| Starch-Iodide Paper | N/A | N/A | N/A | e.g., Whatman | For reaction monitoring. |

| Crushed Ice | H₂O | 18.02 | N/A | In-house |

Equipment

-

Three-neck round-bottom flask (appropriately sized for the reaction scale)

-

Magnetic stirrer and stir bar

-

Thermometer with adapter (-10 °C to 100 °C range)

-

Dropping funnel

-

Ice-salt bath

-

Beakers and graduated cylinders

-

Glass funnels

-

Standard laboratory glassware and personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

-

Crucial: All operations must be conducted within a certified chemical fume hood.

Detailed Step-by-Step Experimental Protocol

This protocol describes the formation of the diazonium salt for immediate use in a subsequent reaction (e.g., a Sandmeyer reaction). The diazonium salt solution should NOT be stored or isolated.

Caption: Experimental workflow for the diazotization protocol.

Procedure:

-

Preparation of the Amine Hydrochloride Salt:

-

In a three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 4-Bromo-2-(difluoromethyl)aniline (e.g., 1.0 eq).

-

Under vigorous stirring, slowly add concentrated hydrochloric acid (e.g., 2.5 - 3.0 eq) followed by a sufficient amount of deionized water to create a stirrable slurry or solution. The formation of the amine hydrochloride salt is exothermic.

-

Rationale: The acid protonates the amine, increasing its solubility and providing the acidic medium required for the reaction. An excess of acid is necessary to ensure complete conversion and to generate the nitrous acid.

-

-

Cooling the Reaction Mixture:

-

Place the flask in an ice-salt bath and cool the contents with stirring until the internal temperature is stable between 0 °C and 5 °C .

-

Rationale: This is the most critical step for safety and yield. Low temperatures prevent the premature decomposition of the diazonium salt product, which is thermally unstable.[14][16][17]

-

-

Preparation of the Nitrite Solution:

-

In a separate beaker, dissolve sodium nitrite (e.g., 1.05 - 1.1 eq) in a minimal amount of cold deionized water.

-

Transfer this solution to a dropping funnel placed on the central neck of the reaction flask.

-

Rationale: Using a slight excess of sodium nitrite ensures the complete consumption of the starting aniline. Preparing the solution just before use is recommended.

-

-

Formation of the Diazonium Salt:

-

Begin adding the sodium nitrite solution dropwise to the cold, stirred amine solution. The addition must be slow enough to maintain the internal reaction temperature below 5 °C at all times.

-

Rationale: The reaction is exothermic. A slow, controlled addition prevents localized overheating, which would lead to decomposition of the product and potentially hazardous gas evolution.[13]

-

-

Reaction Monitoring:

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 15-30 minutes.

-

To check for completion, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The immediate appearance of a dark blue-black color indicates the presence of excess nitrous acid, signifying that all the aniline has been consumed.[16][17]

-

If the test is negative, add a small additional amount of the nitrite solution until a positive test is observed.

-

-

Quenching and In Situ Use:

-

(Optional but Recommended) If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of solid sulfamic acid or a concentrated urea solution until the starch-iodide test is negative.

-

The resulting cold, clear solution of 4-bromo-2-(difluoromethyl)benzenediazonium chloride is now ready for immediate use in the next synthetic step.

-

Critical Safety Considerations

The diazotization reaction and the resulting diazonium salts pose significant safety hazards if not handled with strict adherence to protocol.

-

Explosion Hazard: NEVER ATTEMPT TO ISOLATE ARYL DIAZONIUM SALTS IN THEIR DRY, SOLID FORM. They are notoriously unstable and can be sensitive to shock, friction, and heat, leading to violent detonation.[15][16][18] The procedure is designed for in situ use only.

-

Temperature Control: A runaway reaction can occur if the temperature exceeds 5-10 °C. Maintain vigilant temperature monitoring and control throughout the addition of sodium nitrite.[16][17]

-

Gas Evolution: The decomposition of diazonium salts liberates nitrogen (N₂) gas.[13] Always perform the reaction in a well-ventilated chemical fume hood to prevent pressure buildup and ensure proper ventilation.

-

Reagent Toxicity: Sodium nitrite is toxic if ingested and is a strong oxidizing agent. Hydrochloric acid is highly corrosive. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Waste Disposal: Before disposal, any unreacted diazonium salt in the reaction mixture or waste streams must be quenched. This can be achieved by adding a reducing agent like sodium hypophosphite or by warming the solution gently (behind a blast shield) to promote controlled decomposition to the corresponding phenol.

Applications in Synthesis and Drug Development

The in situ generated 4-bromo-2-(difluoromethyl)benzenediazonium salt is a powerful synthetic intermediate. It enables access to a wide variety of substituted aromatics that are central to pharmaceutical synthesis.

-

Sandmeyer Reactions: This is one of the most common applications, where the diazonium group is replaced by a halide or a cyano group using a copper(I) salt catalyst (e.g., CuCl, CuBr, CuCN).[20][21] This provides a reliable method to introduce these functionalities onto the aromatic ring.

-

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by first isolating the more stable diazonium tetrafluoroborate salt and then subjecting it to thermal decomposition.[3]

-

Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds like phenols or anilines to form highly colored azo compounds.[22]

-

Hydroxylation: Gently warming the aqueous diazonium salt solution leads to the replacement of the diazonium group with a hydroxyl group, forming the corresponding phenol.[3]

These transformations are instrumental in building the complex scaffolds required for modern therapeutics, particularly in the development of kinase inhibitors where precise substitution patterns are essential for target affinity and selectivity.[6]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction does not go to completion (negative starch-iodide test despite full NaNO₂ addition) | 1. Insufficient acid. 2. Impure starting aniline. 3. NaNO₂ solution has degraded. | 1. Add more concentrated HCl. 2. Verify purity of the aniline. 3. Prepare a fresh solution of sodium nitrite. |

| Dark brown/black solution forms during nitrite addition | 1. Temperature is too high, causing decomposition. 2. Nitrite added too quickly. | 1. Immediately stop addition and improve cooling. 2. Slow the rate of addition significantly. The run may have a lower yield. |

| Low yield in subsequent Sandmeyer reaction | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt before addition of the copper catalyst. | 1. Ensure a slight excess of nitrous acid is present before proceeding. 2. Use the diazonium salt solution immediately after preparation; do not let it warm up. |

References

-

BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Available at: [Link]

-

SATHEE. Chemistry Diazotization Reaction. Available at: [Link]

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Available at: [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]

-

Scribd. Mechanism of Diazotization. Available at: [Link]

-

CK-12 Foundation. (2026, January 14). Diazonium Salts. Available at: [Link]

-

Barber, T. R., & Eastgate, M. D. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link]

-

AESL. Diazonium Salt Preparation in Chemistry: Definition, Types and Importance. Available at: [Link]

-

Filo. (2025, June 13). Stability Order of Diazonium Salts. Available at: [Link]

-

Unacademy. (2020, March 29). DIAZONIUM SALTS. Available at: [Link]

-

BYJU'S. Diazonium Salts Preparation. Available at: [Link]

-

Fochi, M., et al. (2022). Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. RSC Advances. Available at: [Link]

- Synlett. (2010). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett.

-

ACS Publications. (2014, August 18). Synthesis and Characterization of Diazonium Salts with Polyethylene Glycol Appendages and Resulting Films Afforded by Electrodeposition for Use as a Battery Separator Material. Available at: [Link]

-

ResearchGate. Synthesis of diazonium salts from aniline derivatives. Available at: [Link]

-

Lumen Learning. Reactions involving arenediazonium salts. Available at: [Link]

-

The Journal of Organic Chemistry. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Available at: [Link]

-

Wikipedia. Diazonium compound. Available at: [Link]

-

Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Available at: [Link]

-

Organic Process Research & Development. (2017). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 12). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Available at: [Link]

-

ACS Publications. (2014, November 7). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Available at: [Link]

- Google Patents. US5874547A - Diazotization of amines.

-

Slideshare. Diazotisation and coupling reaction. Available at: [Link]

-

Dataintelo. 4 Bromo 2 6 Difluoroaniline Market Report. Available at: [Link]

-

Allen. Arene diazonium salts are more stable than alkanediazonium salts. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

Canadian Science Publishing. (1976). Open-chain nitrogen compounds. Part II. Preparation, characterization, and degradation of 1(3)-Aryl-3(1)-methyltriazenes. Available at: [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Available at: [Link]

-

RSC Publishing. (2018, September 17). A general electrochemical strategy for the Sandmeyer reaction. Available at: [Link]

-

Organic Chemistry Portal. Diazotisation. Available at: [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

Sources

- 1. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lkouniv.ac.in [lkouniv.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 10. byjus.com [byjus.com]

- 12. scribd.com [scribd.com]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. aakash.ac.in [aakash.ac.in]

- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fishersci.com [fishersci.com]

- 20. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 21. lscollege.ac.in [lscollege.ac.in]

- 22. Diazotisation and coupling reaction | PPTX [slideshare.net]

Reaction pathways for functionalizing the bromine position in fluorinated anilines

Application Notes & Protocols

Reaction Pathways for Functionalizing the Bromine Position in Fluorinated Anilines: A Strategic Guide for Medicinal Chemistry

Abstract

Fluorinated anilines are privileged scaffolds in modern drug discovery, offering unique physicochemical properties that can enhance pharmacokinetic and pharmacodynamic profiles. The strategic incorporation of a bromine atom provides a versatile synthetic handle for diversification through a variety of cross-coupling reactions. This guide provides an in-depth analysis of key reaction pathways for the selective functionalization of the C-Br bond in fluorinated anilines. We delve into the mechanistic principles and provide field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations in their synthetic programs.

The Strategic Importance of Fluorinated Anilines in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, lipophilicity, and binding affinity.[1][2] Fluorinated anilines, in particular, are key building blocks for a wide range of pharmaceuticals, from anticancer agents to antivirals.[2][3] The presence of a bromine atom on the fluorinated ring offers a robust and predictable site for introducing further molecular complexity, making bromo-fluoroanilines highly valuable starting materials.

The selective functionalization of the C-Br bond is often preferred due to its reactivity, which is intermediate between the more reactive C-I bond and the less reactive C-Cl bond. This allows for predictable, chemoselective transformations, even in the presence of other halides.[4][5]

Key Reaction Pathways for C-Br Functionalization

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a premier method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.[6][8] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.

Expertise & Causality: The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, and base.

-

Catalyst: Palladium precursors like Pd(OAc)₂ or preformed catalysts are commonly used. The active catalyst is a Pd(0) species, which initiates the cycle.[4][6]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. For bromo-fluoroanilines, ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) are effective. More complex biaryl phosphine ligands can be used for particularly challenging substrates.[6][8] The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination.

-

Base: A base, such as K₃PO₄ or K₂CO₃, is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol describes the coupling of 4-bromo-3-fluoroaniline with a representative arylboronic acid.

Materials:

-

4-Bromo-3-fluoroaniline (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Tricyclohexylphosphine (PCy₃) (4-10 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv.)

-

1,4-Dioxane and Water (degassed, typically 4:1 to 10:1 ratio)

-